Methyl 4-chloro-1H-indole-7-carboxylate

Description

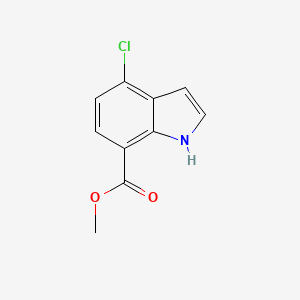

Methyl 4-chloro-1H-indole-7-carboxylate is a substituted indole derivative characterized by a chlorine atom at position 4 and a methyl ester group at position 7 of the indole ring. Indole derivatives are critical in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound’s molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol (calculated from atomic masses).

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 4-chloro-1H-indole-7-carboxylate |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 |

InChI Key |

GBVHLJOLUDMUSA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Cl)C=CN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-chloro-1H-indole-7-carboxylate typically involves the esterification of indole-7-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-chloro-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Methyl 4-chloro-1H-indole-7-carboxylate serves as a crucial building block in synthesizing potential drug candidates targeting various diseases. Notably, it has shown promise in:

- Antiviral Research: The compound has been investigated for its ability to inhibit viral replication, making it a candidate for developing antiviral therapies.

- Anticancer Properties: Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Agents: Studies have explored its role in modulating inflammatory pathways, which could lead to new treatments for inflammatory diseases .

2. Mechanism of Action:

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

- Serotonin Receptors: Indoles are known to bind with high affinity to serotonin receptors, influencing neurotransmission and potentially affecting mood disorders.

- Enzymatic Interactions: The compound may modulate enzyme activity, impacting various biochemical pathways relevant to disease processes .

Biological Studies

1. Enzyme Interaction Studies:

Research has focused on the interactions between this compound and various enzymes. These studies aim to elucidate the compound's role in biochemical pathways and its potential therapeutic effects.

2. Case Studies:

Several case studies highlight the efficacy of this compound in preclinical models:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anticancer Effects | Showed cytotoxicity against multiple cancer cell lines with low IC50 values. |

| Study C | Anti-inflammatory Potential | Reduced pro-inflammatory cytokine production in cell cultures. |

Material Science Applications

Beyond medicinal chemistry, this compound is also utilized in material science:

1. Development of Novel Materials:

The compound has been employed in creating materials with specific electronic and optical properties, which are essential for applications in organic electronics and photonics.

2. Synthesis Techniques:

The synthesis of this compound typically involves methods such as:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Methyl 4-chloro-1H-indole-7-carboxylate and related compounds:

Key Observations

Substituent Position and Biological Activity :

- The position of substituents significantly impacts biological activity. For example, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits antitumor properties due to its bulky benzyloxy and methoxy groups, which enhance interactions with cellular targets . In contrast, this compound’s smaller chlorine atom and ester group may optimize solubility while retaining bioactivity.

- Halogenated derivatives like the 7-bromo analog (Methyl 7-bromo-1H-indole-4-carboxylate) are valued for their utility in cross-coupling reactions, whereas the chloro analog might offer cost advantages due to chlorine’s lower atomic weight and reactivity .

Physical Properties :

- Methoxy-substituted indoles (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) exhibit higher melting points (199–201°C) compared to halogenated derivatives, likely due to hydrogen bonding from the carboxylic acid group . Chlorine’s electronegativity may similarly enhance intermolecular interactions in this compound, though experimental data are needed.

Synthetic Applications: The synthesis of this compound likely involves esterification or halogenation steps under basic conditions, analogous to methods described for 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole (e.g., using acetyl chloride and potassium carbonate) .

Biological Activity

Methyl 4-chloro-1H-indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of the 4-chloro substitution enhances its biological activity by influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Chlorination : Utilizing N-chlorosuccinimide (NCS) under palladium acetate catalysis to introduce the chlorine atom at the 4-position.

- Carboxylation : The introduction of the carboxylate group is achieved through various methods, often involving electrophilic substitution reactions that leverage the reactivity of the indole nucleus .

2.1 Anticancer Properties

This compound exhibits promising anticancer activity. Research indicates that compounds with similar indole structures have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Erlotinib | MCF-7 | 40 |

| Compound 3b | MCF-7 | 32 |

The IC50 value for this compound is yet to be determined (TBD), but it is hypothesized to be competitive with known anticancer agents like erlotinib based on structural similarities and SAR studies .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Anti-apoptotic Proteins : Similar indoles have been shown to inhibit myeloid cell leukemia 1 (Mcl-1), a protein that promotes cancer cell survival .

- Cell Cycle Arrest : Indoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

3. Case Studies

Several studies have highlighted the biological activity of indole derivatives, including this compound:

Study A: Antiproliferative Activity

A study evaluated various indole derivatives for their antiproliferative effects on MCF-10A and MCF-7 cell lines, revealing that substitutions at specific positions significantly influenced cytotoxicity .

Study B: Structure-Activity Relationship

Research into SAR indicated that halogen substitutions (like chlorine) at the 4-position enhance binding affinity to target proteins involved in cancer progression. This suggests that this compound could interact favorably with key oncogenic pathways .

4. Conclusion

This compound is a compound of considerable interest due to its potential as an anticancer agent. Ongoing research into its synthesis, biological activity, and mechanisms of action will further elucidate its role in therapeutic applications. Future studies should focus on determining precise IC50 values and exploring its efficacy across a broader range of cancer types.

Q & A

Q. Basic

- Standardized conditions : Use anhydrous solvents, inert atmospheres (N₂/Ar), and calibrated temperature controls.

- In-line monitoring : FTIR or ReactIR to track intermediate formation.

- Crystallization : Seed crystals or slow cooling to avoid polymorphic variations.

Documentation of all parameters (e.g., ramp rates, stirring speeds) in electronic lab notebooks enhances reproducibility .

How can researchers validate the absence of polymorphic forms in this compound crystals?

Q. Advanced

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- DSC/TGA : Identify thermal events (melting, decomposition) unique to each polymorph.

- Variable-temperature XRD : Monitor phase transitions between 100–300 K.

For example, methyl 4-benzyloxy derivatives showed no polymorphism due to rigid packing from π-π interactions .

What safety protocols are essential when handling this compound in a laboratory setting?

Q. Basic

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

Refer to SDS sheets for specific first-aid measures (e.g., eye irrigation with saline for 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.